molecular formula C12H18ClNO2 B3086331 [(3,4-Dimethoxyphenyl)methyl](prop-2-en-1-yl)amine hydrochloride CAS No. 1158740-54-5

[(3,4-Dimethoxyphenyl)methyl](prop-2-en-1-yl)amine hydrochloride

Cat. No.: B3086331
CAS No.: 1158740-54-5
M. Wt: 243.73 g/mol
InChI Key: FXSWBJPYXBHTPN-UHFFFAOYSA-N
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Description

(3,4-Dimethoxyphenyl)methylamine hydrochloride is a secondary amine hydrochloride salt characterized by a 3,4-dimethoxyphenyl group attached to a methylene bridge and an allylamine (prop-2-en-1-yl) moiety. The compound’s structure combines electron-rich aromatic substituents with an unsaturated alkyl chain, which may influence its physicochemical properties, such as solubility, lipophilicity, and reactivity. The hydrochloride salt form enhances water solubility, a critical factor for bioavailability in pharmaceutical applications .

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-4-7-13-9-10-5-6-11(14-2)12(8-10)15-3;/h4-6,8,13H,1,7,9H2,2-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSWBJPYXBHTPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCC=C)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The compound is closely related to mescaline, which is 3,4,5-trimethoxyphenethylamine. This suggests that it might affect similar biochemical pathways. Mescaline is known to induce a psychedelic state by acting on serotonin receptors, leading to altered thinking processes, closed- and open-eye visuals, synesthesia, an altered sense of time, and spiritual experiences. The compound might have similar effects, but this needs to be confirmed by further studies.

Action Environment

The action, efficacy, and stability of (3,4-Dimethoxyphenyl)methylamine hydrochloride could be influenced by various environmental factors. For instance, the compound’s stability might be affected by temperature, light, and pH. Its efficacy could be influenced by the presence of other drugs or substances, the individual’s genetic makeup, and their physiological state.

Biological Activity

(3,4-Dimethoxyphenyl)methylamine hydrochloride is a compound of interest due to its diverse biological activities. This article reviews its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.

Synthesis

The compound can be synthesized through various methods, often involving the reaction of 3,4-dimethoxybenzaldehyde with prop-2-en-1-ylamine derivatives. A mechanochemical process has been utilized to enhance yield and reduce environmental impact, achieving an atom economy of 0.94 with minimal waste production .

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from similar structures showed moderate cytotoxic activity against liver (WRL-68), colon (Caco2), breast (MCF-7), and prostate (PC-3) cancer cell lines, with IC50 values indicating effectiveness in inhibiting cell proliferation .

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell LineIC50 (μM)
Compound 12WRL-6886
Compound 20Caco245
Compound 21MCF-772
Compound 22PC-360

Neuroprotective Effects

Additionally, studies have indicated neuroprotective properties against oxidative stress. Compounds related to (3,4-Dimethoxyphenyl)methylamine hydrochloride were evaluated for their ability to reduce damage in neuroblastoma cell lines induced by hydrogen peroxide. Results showed a significant reduction in cell death compared to untreated controls .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play critical roles in neurodegenerative diseases like Alzheimer's. Some derivatives exhibited potent inhibition with IC50 values in the low micromolar range, suggesting potential as therapeutic agents for cognitive disorders .

Table 2: Enzyme Inhibition Potency

CompoundAChE IC50 (μM)BChE IC50 (μM)
Compound A0.514.7
Compound B3.130.9

Structure-Activity Relationships (SAR)

The biological activity of (3,4-Dimethoxyphenyl)methylamine hydrochloride is influenced by its structural components. The presence of methoxy groups has been correlated with enhanced interaction at the active sites of target enzymes, leading to improved inhibitory activity .

Case Studies

In a series of experiments assessing the anti-inflammatory properties of similar compounds, it was found that specific substitutions on the aromatic ring significantly enhanced COX enzyme inhibition. Compounds with electron-withdrawing groups showed increased potency against COX-1 and COX-2 enzymes, indicating a promising avenue for developing anti-inflammatory drugs .

Chemical Reactions Analysis

Oxidation Reactions

The allylamine group undergoes oxidation under controlled conditions. For example, treatment with potassium permanganate (KMnO₄) in acidic media leads to the cleavage of the double bond, producing a carboxylic acid derivative .

Reaction Type Reagent Conditions Product
OxidationKMnO₄ (aq, H₂SO₄)0–5°C, 2 h[(3,4-Dimethoxyphenyl)methyl]carboxylic acid hydrochloride

Mechanistic Insight :
The reaction proceeds via dihydroxylation of the allyl group, followed by oxidative cleavage to form the carboxylic acid.

Electrophilic Aromatic Substitution

The 3,4-dimethoxyphenyl ring is highly electron-rich, facilitating electrophilic substitution. Nitration and halogenation occur preferentially at the para position to the methoxy groups .

Reaction Type Reagent Conditions Product
NitrationHNO₃ (conc.), H₂SO₄0°C, 30 min5-Nitro-3,4-dimethoxybenzyl allylamine hydrochloride
BrominationBr₂ (CCl₄)RT, 1 h5-Bromo-3,4-dimethoxybenzyl allylamine hydrochloride

Key Findings :

  • Regioselectivity : Methoxy groups direct substitution to the 5-position due to their strong activating effects .

  • Yield : Nitration achieves ~75% yield, while bromination yields ~68% under optimized conditions .

Reductive Amination and Alkylation

The allylamine group participates in reductive amination with ketones or aldehydes. For instance, reacting with acetone in the presence of NaBH₃CN yields tertiary amine derivatives .

Reaction Type Reagent Conditions Product
Reductive AminationAcetone, NaBH₃CNMeOH, RT, 12 h(3,4-Dimethoxyphenyl)methylamine hydrochloride

Mechanistic Pathway :

  • Formation of an imine intermediate.

  • Reduction by NaBH₃CN to the secondary amine .

Nucleophilic Substitution

The hydrochloride salt enhances the electrophilicity of the allylamine’s α-carbon, enabling nucleophilic substitutions. Thiols or Grignard reagents react at this position .

Reaction Type Reagent Conditions Product
Thiol AdditionPhSH, Et₃NDCM, RT, 6 h(3,4-Dimethoxyphenyl)methylamine hydrochloride

Notable Observations :

  • Steric Effects : Bulky nucleophiles (e.g., tert-butylthiol) show reduced reactivity due to steric hindrance .

Cross-Coupling Reactions

The allylamine moiety participates in Heck-type couplings with aryl halides when catalyzed by Pd(PPh₃)₄ .

Reaction Type Reagent Conditions Product
Heck CouplingPd(PPh₃)₄, K₂CO₃DMF, 80°C, 24 h(3,4-Dimethoxyphenyl)methylamine hydrochloride

Catalytic Efficiency :

  • Low Pd loadings (0.5–1 mol%) achieve >80% conversion, with residual Pd levels <10 ppm in the product .

Cyclization Reactions

Under acidic conditions, the allylamine group undergoes intramolecular cyclization to form five-membered heterocycles .

Reaction Type Reagent Conditions Product
CyclizationHCl (conc.)Reflux, 4 h6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Mechanism :

  • Protonation of the allylamine group facilitates nucleophilic attack by the aromatic ring, forming a bicyclic structure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

(a) 2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (CAS 62-31-7)
  • Structure : Features a catechol (3,4-dihydroxyphenyl) group instead of dimethoxy substituents.
  • Key Differences : The hydroxyl groups increase polarity, reducing lipophilicity and membrane permeability compared to the dimethoxy analog. This compound is a precursor to neurotransmitters like dopamine, highlighting the critical role of aromatic substituents in biological activity .
(b) (2,4-Dichlorophenyl)methylamine Hydrochloride
  • Structure : Substitutes dimethoxy with dichloro groups.
  • Chlorinated analogs are often associated with increased toxicity risks .

Variations in the Alkylamine Chain

(a) 3-(3,4-Dimethoxyphenyl)propylamine Hydrochloride
  • Structure : Replaces the allylamine with a saturated propyl chain and a methyl group.
  • However, the lack of an unsaturated bond may reduce metabolic oxidation rates, prolonging half-life .
(b) [2-(3,4-Dimethoxyphenyl)ethyl][(3-methylthiophen-2-yl)methyl]amine Hydrochloride
  • Structure : Incorporates a thiophene ring in place of the allyl group.
  • This heterocyclic substitution may also alter metabolic pathways .

Impurities and By-Products

(a) Impurity C(EP): 2-(3,4-Dimethoxyphenyl)-N,N-dimethylethanamine Hydrochloride
  • Structure : Features a dimethylated amine instead of allylamine.
  • Key Differences : The dimethyl group increases steric hindrance, reducing interaction with flat receptor sites. Higher basicity (due to alkylation) may affect solubility and ionization at physiological pH .
(b) Impurity D(EP): 3-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-propan-1-amine
  • Structure : Introduces a chlorine atom on the alkyl chain.
  • Key Differences : Chlorination may enhance reactivity (e.g., forming reactive metabolites) and toxicity, necessitating stringent control during synthesis .

Physicochemical and Pharmacological Implications

Property Target Compound Key Analog Impact
Aromatic Substituents 3,4-Dimethoxy (electron-donating) 3,4-Dichloro (electron-withdrawing) Dimethoxy enhances lipophilicity; dichloro increases stability/toxicity.
Alkyl Chain Allylamine (unsaturated) Propyl (saturated) Allyl’s rigidity may limit conformational flexibility vs. propyl.
Heterocycles None Thiophene Thiophene introduces sulfur-mediated interactions.
Salt Form Hydrochloride Hydrochloride (common) Ensures solubility; critical for formulation.

Q & A

Basic Research Question

  • HPLC : Use a C18 column with a mobile phase of acetonitrile:aqueous buffer (e.g., 0.1% trifluoroacetic acid) at 278 nm, optimized for retention time and resolution .
  • NMR : Confirm the presence of allyl protons (δ 5.2–5.9 ppm, multiplet) and dimethoxyphenyl groups (δ 3.8–3.9 ppm, singlet) .
  • Mass Spectrometry : ESI-MS should show [M+H]+^+ at m/z 252.1 (free base) and [M+Cl]^- for the hydrochloride salt .

What challenges arise in optimizing reaction yields for the allylamine intermediate?

Advanced Research Question
Key challenges include:

  • Steric Hindrance : The bulky 3,4-dimethoxyphenyl group may reduce nucleophilic attack efficiency during alkylation. Use polar aprotic solvents (e.g., DMF) to enhance reactivity .
  • Byproduct Formation : Over-reduction of the imine intermediate can occur; controlled addition of NaBH4_4 at 0–5°C mitigates this .
  • Scalability : Transitioning from milligram to gram-scale synthesis requires careful optimization of solvent volume and stirring efficiency .

How can stereochemical outcomes be analyzed if chiral centers are introduced during synthesis?

Advanced Research Question

  • Chiral HPLC : Employ a Chiralpak® IA column with n-hexane:isopropanol (80:20) to resolve enantiomers. Monitor elution profiles at 254 nm .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., DFT) to assign absolute configurations .
  • X-ray Crystallography : Co-crystallize the compound with a resolving agent (e.g., tartaric acid) for definitive stereochemical assignment .

What methodologies are recommended for impurity profiling in batch synthesis?

Advanced Research Question

  • Forced Degradation Studies : Expose the compound to heat (60°C), light (UV, 254 nm), and acidic/alkaline conditions to simulate degradation pathways. Monitor impurities via UPLC-MS .
  • LC-HRMS : Identify unknown impurities by matching exact masses to fragmentation patterns (e.g., demethylation products at m/z 224.1) .
  • Pharmacopeial Standards : Cross-reference impurity thresholds with guidelines for structurally related compounds like verapamil hydrochloride .

How does the hydrochloride salt form influence stability under varying storage conditions?

Advanced Research Question

  • Hygroscopicity : The hydrochloride salt may absorb moisture, leading to clumping. Store in desiccators with silica gel at −20°C .
  • Thermal Stability : TGA-DSC analysis reveals decomposition above 180°C; avoid prolonged exposure to temperatures >40°C .
  • Photostability : Protect from UV light using amber glass vials, as the dimethoxyphenyl group is prone to photooxidation .

How can contradictory data in reaction yields between published methods be resolved?

Advanced Research Question

  • Design of Experiments (DoE) : Use factorial design to isolate critical variables (e.g., solvent polarity, temperature) and identify optimal conditions .
  • Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy to compare intermediate formation rates across methods .
  • Cross-Validation : Reproduce conflicting protocols in parallel, ensuring identical equipment and reagent batches to rule out external variables .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(3,4-Dimethoxyphenyl)methyl](prop-2-en-1-yl)amine hydrochloride
Reactant of Route 2
Reactant of Route 2
[(3,4-Dimethoxyphenyl)methyl](prop-2-en-1-yl)amine hydrochloride

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